molecular formula C8H8FNO2 B2882883 2-Ethyl-1-fluoro-4-nitrobenzene CAS No. 1369854-05-6

2-Ethyl-1-fluoro-4-nitrobenzene

Cat. No.: B2882883
CAS No.: 1369854-05-6
M. Wt: 169.155
InChI Key: QMNYNWPOUAMKGG-UHFFFAOYSA-N
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Description

2-Ethyl-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzene, characterized by the presence of an ethyl group, a fluoro group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-fluoro-4-nitrobenzene typically involves the nitration of 3-fluoroacetophenone with a nitration reagent to obtain 1-(5-fluoro-2-nitrophenyl)ethanone. This intermediate is then reduced using a reducing agent to yield 4-fluoro-2-(1-hydroxyethyl)-1-nitrobenzene. Finally, the compound undergoes iodination to produce this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and reduction processes, similar to those used in laboratory synthesis, but optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3).

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Reduction: 2-Ethyl-1-fluoro-4-aminobenzene.

    Oxidation: 2-Fluoro-4-nitrobenzoic acid.

Scientific Research Applications

2-Ethyl-1-fluoro-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-fluoro-4-nitrobenzene primarily involves its interactions with electrophiles and nucleophiles. The presence of the nitro group makes the compound an electron-deficient aromatic system, which can readily undergo electrophilic aromatic substitution reactions. The fluoro group influences the reactivity and orientation of these reactions by withdrawing electron density from the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-1-fluoro-4-nitrobenzene is unique due to the specific arrangement of its substituents, which affects its chemical reactivity and potential applications. The presence of both electron-withdrawing (fluoro and nitro) and electron-donating (ethyl) groups on the benzene ring creates a distinct electronic environment that influences its behavior in chemical reactions.

Properties

IUPAC Name

2-ethyl-1-fluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNYNWPOUAMKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369854-05-6
Record name 2-ethyl-1-fluoro-4-nitrobenzene
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